4-(4-Nitrophenyl)-3-morpholinone-d4, also known as 4-(4-nitrophenyl)morpholin-3-one, is a nitro compound characterized by its molecular formula and a molecular weight of 222.2 g/mol. This compound is notable for its applications in the pharmaceutical industry, particularly as a reagent in the synthesis of various morpholine-based drugs. It has been studied for its magnetic properties and potential uses in advanced imaging techniques such as magnetic resonance imaging (MRI) and X-ray crystallography .
The synthesis of 4-(4-nitrophenyl)-3-morpholinone-d4 typically involves several key steps:
The reaction conditions must be carefully controlled to optimize yield and purity. For example, maintaining specific temperatures and pressures during hydrogenation is crucial for achieving complete reduction of the nitro group to an amino group, which can further be transformed into other derivatives .
4-(4-Nitrophenyl)-3-morpholinone-d4 undergoes various chemical reactions including:
These reactions are significant for modifying the compound into more complex structures that may have enhanced biological activity or utility in drug synthesis.
The mechanism of action for 4-(4-nitrophenyl)-3-morpholinone-d4 involves its role as a precursor in synthesizing biologically active compounds. Its nitro group can be reduced to form an amine, which is crucial for creating various pharmaceuticals.
In biochemical pathways, this compound has been studied for its potential applications in drug development and nanotechnology, particularly in synthesizing nanowires used in advanced materials science .
The compound exhibits unique properties due to its magnetic characteristics and operational formula, making it suitable for various analytical techniques such as magnetic resonance imaging and X-ray crystallography .
Deuterium incorporation in morpholinone derivatives leverages the kinetic isotope effect (KIE) to enhance metabolic stability and trace pharmacokinetics. For 4-(4-Nitrophenyl)-3-morpholinone-d4, deuterium atoms are strategically positioned at the ortho positions of the phenyl ring (2,3,5,6-tetradeuteration), minimizing metabolic cleavage at these vulnerable sites [3]. Two primary strategies dominate:
Table 1: Deuterium Incorporation Methods for Morpholinone Derivatives
Method | Deuteration Efficiency | Isotopic Purity | Key Limitations |
---|---|---|---|
Auxotrophic Biosynthesis | 85-92% | >95% | Host-specific expression hurdles |
Catalytic H/D Exchange | 70-88% | 90-98% | Regioselectivity control |
Chemical Reduction (D₂) | >95% | 98-99% | Requires deuterated precursors |
Recent advances include de novo enzymatic pathways using deuterated glycerol ([2-²H]-glycerol) to generate chirally pure deuterated building blocks, minimizing epimerization [4] [10].
The synthesis of 4-(4-Nitrophenyl)-3-morpholinone-d4 (C₁₀H₆D₄N₂O₄, MW 226.22 g/mol) involves sequential functionalization and isotopic labeling:
Table 2: Critical Reaction Conditions for Key Synthetic Steps
Step | Reagents/Conditions | Yield | Isotopic Fidelity |
---|---|---|---|
Morpholinone Cyclization | Phosgene-d₂, K₂CO₃, 0°C, 2h | 78% | >99% |
Aryl Coupling | 4-NO₂C₆D₄B(OH)₂, Pd(dppf)Cl₂, 80°C | 85% | 98% |
Nitro Reduction | HCO₂ND₄ (10 eq.), 10% Pd/C, 25°C | 95% | 97% |
Challenges include epimerization at C3 during cyclization, mitigated by low-temperature protocols [5] [8].
4-(4-Nitrophenyl)-3-morpholinone-d4 serves as a linchpin for synthesizing deuterated pharmaceuticals:
Industrial applications include the synthesis of sitagliptin-d₄, where this intermediate introduces deuterium at metabolically stable positions, reducing dose frequency in diabetes therapeutics [6].
Deuterated morpholinones face unique hurdles during synthesis:
Table 3: Analytical Techniques for Deuterated Compound Validation
Technique | Detection Limit | Key Metric |
---|---|---|
MRR Spectroscopy | 0.1% impurity | Rotational constants (GHz) |
GC-MS (IL-111i column) | 0.5% | Retention time differences |
²H NMR (600 MHz) | 1.0% | Chemical shift dispersion |
Strategies like recrystallization from deuterated ethanol-d₆ eliminate volatile protiated impurities while preserving isotopic integrity [7] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2